Dimethyl 5,6-dihydro-4H-pyrrolo-[1,2-b]pyrazole-2,3-dicarboxylate
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Overview
Description
Dimethyl 5,6-dihydro-4H-pyrrolo-[1,2-b]pyrazole-2,3-dicarboxylate is a heterocyclic compound with potential applications in various fields of scientific research. It is characterized by its unique structure, which includes a pyrrolo-pyrazole core with two ester groups. This compound is of interest due to its potential biological activities and its role as a building block in organic synthesis.
Mechanism of Action
Target of Action
Similar compounds have shown inhibitory activity against receptor-interacting protein kinase 1 (ripk1) .
Mode of Action
It’s known that similar compounds inhibit ripk1, which plays a crucial role in necroptosis, a form of programmed cell death .
Biochemical Pathways
Inhibition of ripk1 can affect the necroptosis pathway, leading to a decrease in inflammatory diseases, neurodegenerative diseases, and cancers .
Result of Action
Similar compounds have shown potent anti-necroptotic activity in both human and mouse cellular assays .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5,6-dihydro-4H-pyrrolo-[1,2-b]pyrazole-2,3-dicarboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrrole derivatives with acyl bromides followed by cyclization with hydrazine derivatives. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like cesium carbonate (Cs2CO3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5,6-dihydro-4H-pyrrolo-[1,2-b]pyrazole-2,3-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Dimethyl 5,6-dihydro-4H-pyrrolo-[1,2-b]pyrazole-2,3-dicarboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.
Medicine: It may be explored for its therapeutic potential in treating various diseases.
Industry: The compound can be used in the production of specialty chemicals and advanced materials.
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydro-4H-pyrrolo-[3,2,1-ij]quinolin-2(1H)-one: This compound shares a similar pyrrolo core but differs in its quinoline structure.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds have a pyridine ring fused to the pyrrolo core and are known for their biological activities.
Uniqueness
Dimethyl 5,6-dihydro-4H-pyrrolo-[1,2-b]pyrazole-2,3-dicarboxylate is unique due to its specific ester functional groups and the pyrazole ring, which confer distinct chemical properties and potential biological activities
Properties
IUPAC Name |
dimethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-15-9(13)7-6-4-3-5-12(6)11-8(7)10(14)16-2/h3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHDXWDBZTYGBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCCN2N=C1C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101159499 |
Source
|
Record name | 2,3-Dimethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101159499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86477-07-8 |
Source
|
Record name | 2,3-Dimethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86477-07-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dimethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101159499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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